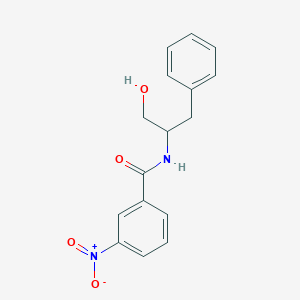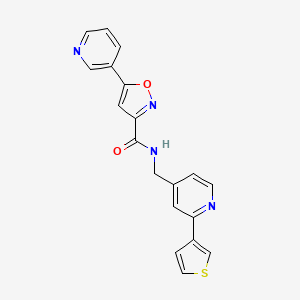![molecular formula C11H16O4 B2423721 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid CAS No. 1645564-67-5](/img/structure/B2423721.png)
7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid: Another spirocyclic compound with a similar structure but different functional groups.
Ethyl 7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylate:
Uniqueness
7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-9(13)8-7-10(8)1-3-11(4-2-10)14-5-6-15-11/h8H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRHZDYFJZUCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CC3C(=O)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1,3,4-trimethylcyclohex-3-ene-1-carboxamide;hydrochloride](/img/structure/B2423639.png)
![3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2423642.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)
![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)
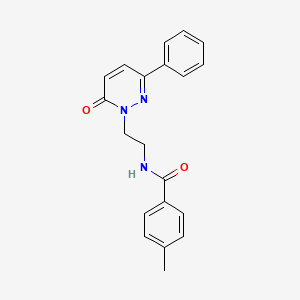
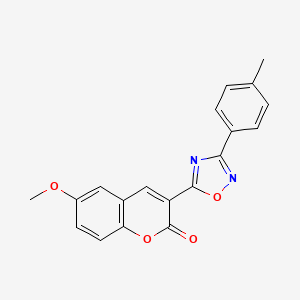
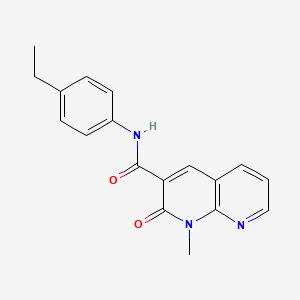

![PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B2423656.png)
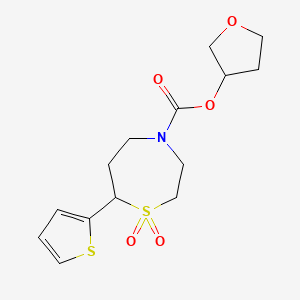
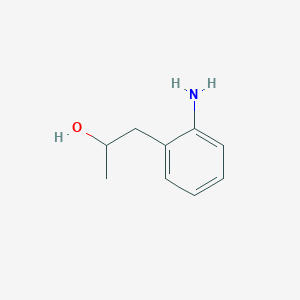
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2423659.png)
